1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile
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Overview
Description
1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile is a chemical compound with a unique structure that includes an ethoxy group, a methyl group, and a nitrile group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentanone derivative with an ethoxy-substituted alkene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione: This compound shares a similar ethoxy and methyl-substituted structure but differs in the ring size and additional functional groups.
1-(3-Ethoxy-2-methylprop-2-en-1-yl)-2-oxocyclohexane-1-carbonitrile: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
Properties
CAS No. |
87698-57-5 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(3-ethoxy-2-methylprop-2-enyl)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H17NO2/c1-3-15-8-10(2)7-12(9-13)6-4-5-11(12)14/h8H,3-7H2,1-2H3 |
InChI Key |
KSJQZGJQMKDGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C)CC1(CCCC1=O)C#N |
Origin of Product |
United States |
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